REACTION_SMILES
|
[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:21][CH2:22][Cl:23].[NH:1]1[CH:2]([CH2:7][OH:8])[CH2:3][CH2:4][CH2:5][CH2:6]1.[S:16](=[O:17])(=[O:18])([Cl:19])[Cl:20]>>[N:1]12[CH:2]([CH2:3][CH2:4][CH2:5][CH2:6]1)[CH2:7][O:8][S:16]2(=[O:17])=[O:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CCCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(=O)OCC2CCCCN21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:21][CH2:22][Cl:23].[NH:1]1[CH:2]([CH2:7][OH:8])[CH2:3][CH2:4][CH2:5][CH2:6]1.[S:16](=[O:17])(=[O:18])([Cl:19])[Cl:20]>>[N:1]12[CH:2]([CH2:3][CH2:4][CH2:5][CH2:6]1)[CH2:7][O:8][S:16]2(=[O:17])=[O:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CCCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(=O)OCC2CCCCN21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |